N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide typically involves the condensation of 4-methoxyaniline with salicylic acid derivatives, followed by cyclization to form the benzoxazole ring. The final step involves the acylation of the benzoxazole intermediate with propanoyl chloride under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl benzoxazole derivatives.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of halogenated or alkylated benzoxazole derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its structural similarity to other bioactive benzoxazole derivatives.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The methoxyphenyl group may also contribute to its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2,2-dimethylpropanamide: Similar structure but lacks the benzoxazole ring.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a chloro group instead of the benzoxazole ring.
N-(4-methoxyphenyl)acetamide: Similar methoxyphenyl group but different acyl moiety.
Uniqueness
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the benzoxazole ring enhances its potential as a fluorescent probe and its ability to interact with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)18-12-6-9-15-14(10-12)19-17(22-15)11-4-7-13(21-2)8-5-11/h4-10H,3H2,1-2H3,(H,18,20) |
InChI Key |
AQMADHCBDLGPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.